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Compound of Interest |

1-(2,2-Dimethoxyethyl)-4-
Compound Name:
methoxybenzene
CAS No.: 42866-92-2
Cat. No.: B1583012
. J

Executive Technical Summary

Compound: 1-(2,2-Dimethoxyethyl)-4-methoxybenzene CAS Registry Number: 42866-92-2
Synonyms: 4-Methoxyphenylacetaldehyde dimethyl acetal; p-Methoxyphenylacetaldehyde
dimethyl acetal.[1] Molecular Formula:

Molecular Weight: 196.24 g/mol

This guide provides a rigorous spectroscopic analysis of 1-(2,2-Dimethoxyethyl)-4-
methoxybenzene, a critical masked aldehyde intermediate used in the synthesis of
isoquinoline alkaloids (via Pomeranz-Fritsch cyclization) and fine fragrance formulations.

As a protected form of 4-methoxyphenylacetaldehyde, this compound’s purity is defined by the
integrity of the acetal functionality. The spectroscopic data presented here focuses on
validating this protection and distinguishing the product from its unstable aldehyde precursor.

Structural Analysis & Synthesis Context

Understanding the spectroscopy requires a clear view of the synthesis. The compound is
typically generated by the acid-catalyzed acetalization of 4-methoxyphenylacetaldehyde. This
transformation is reversible; therefore, spectral analysis must always check for aldehyde
reversion (hydrolysis).
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Synthesis Workflow & Critical Control Points[1]

The following diagram outlines the synthesis and the critical spectroscopic checkpoints
required to validate the reaction endpoint.
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Figure 1: Synthesis pathway highlighting the conversion of the carbonyl group to the acetal,
with key spectroscopic validation points.

Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][3][4]

NMR is the definitive method for structural validation. The molecule possesses distinct
symmetry in the aromatic region and characteristic aliphatic signals for the acetal moiety.

H NMR Data (400 MHz, )

The proton spectrum is characterized by an AA'BB' aromatic system and the diagnostic acetal

triplet.
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C NMR Data (100 MHz, )
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Structural Connectivity Diagram

The following diagram maps the NMR signals to the physical structure to aid in rapid

assignment.
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Figure 2: Correlation map linking structural moieties to their specific proton NMR signals.
Infrared (IR) Spectroscopy[1]
IR spectroscopy serves as a rapid "Go/No-Go" test for reaction completeness.

» Diagnostic Absence: The most critical feature is the absence of the Carbonyl (C=0) stretch
at ~1720 cm™1, If this peak is present, the acetalization is incomplete or hydrolysis has
occurred.

o Key Bands:

1050-1150 cm~1: Strong C-O-C stretching vibrations (characteristic of ethers and acetals).

[¢]

[¢]

2835 cm~1: C-H stretching of the methoxy groups (ngcontent-ng-c1989010908=""
_nghost-ng-c3017681703="" class="inline ng-star-inserted">

).

[¢]

1510, 1610 cm~*: Aromatic ring skeletal vibrations.

o

2900-3000 cm~1: Aliphatic C-H stretching.
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Mass Spectrometry (MS)[1]

Acetals are fragile under Electron Impact (El) ionization. The molecular ion is often weak or
absent. Identification relies on characteristic fragmentation patterns.

Fragmentation Pathway[1]

e Molecular lon (ngcontent-ng-c1989010908=""_nghost-ng-c3017681703="" class="inline ng-
star-inserted">

): m/z 196 (Weak/Trace).

e Base Peak (ngcontent-ng-c1989010908=""__nghost-ng-c3017681703="" class="inline ng-
star-inserted">

): m/z 121.

o Mechanism: Benzylic cleavage. The bond between the benzylic carbon and the acetal
carbon breaks.

o Fragment: 4-Methoxybenzyl cation (p-Anisyl cation). This is highly stabilized by resonance
from the aromatic ring and the oxygen lone pair.

e Acetal Fragment: m/z 75.

o Fragment:ngcontent-ng-c1989010908=""_nghost-ng-c3017681703="" class="inline ng-
star-inserted">

. This ion is characteristic of dimethyl acetals.
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Figure 3: Primary fragmentation pathway under Electron Impact (EI) ionization.

Quality Control & Purity Assessment

When sourcing or synthesizing this compound for drug development or high-end fragrance
applications, the following QC protocol is recommended:

e HPLC Method:
o Column: C18 Reverse Phase.

o Mobile Phase: Acetonitrile/Water (Buffered to pH 7-8). Note: Acidic mobile phases must be
avoided to prevent on-column hydrolysis of the acetal.

o Detection: UV at 275 nm (Absorption maximum of the anisole chromophore).
 Stability Warning:
o Store over anhydrous potassium carbonate (

) or similar base to neutralize any trace acid that could catalyze reversion to the aldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 1-(2,2-Dimethoxyethyl)-4-methoxybenzene | C11H1603 | CID 554649 - PubChem
[pubchem.ncbi.nlm.nih.gov]

o 2. REE YR _FEZ >98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

 To cite this document: BenchChem. [Comprehensive Spectroscopic Guide: 1-(2,2-
Dimethoxyethyl)-4-methoxybenzene[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1583012#spectroscopic-data-of-1-2-2-
dimethoxyethyl-4-methoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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